ethyl [2-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate
CAS No.:
Cat. No.: VC14764116
Molecular Formula: C19H20N4O4S
Molecular Weight: 400.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H20N4O4S |
|---|---|
| Molecular Weight | 400.5 g/mol |
| IUPAC Name | ethyl 2-[2-[[2-(4-acetamidoindol-1-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate |
| Standard InChI | InChI=1S/C19H20N4O4S/c1-3-27-18(26)9-13-11-28-19(21-13)22-17(25)10-23-8-7-14-15(20-12(2)24)5-4-6-16(14)23/h4-8,11H,3,9-10H2,1-2H3,(H,20,24)(H,21,22,25) |
| Standard InChI Key | XWIGHZCMODZTLS-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC1=CSC(=N1)NC(=O)CN2C=CC3=C(C=CC=C32)NC(=O)C |
Introduction
Ethyl [2-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound with a molecular formula of C19H20N4O4S and a molecular weight of 400.5 g/mol. It belongs to the category of thiazole derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The compound's structure features an ethyl ester functional group attached to a thiazole ring, which is further substituted by an indole moiety containing an acetylamino group.
Synthesis
The synthesis of ethyl [2-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate typically involves multi-step reactions. These methods often include the formation of thiazole rings and the introduction of acetylamino groups. Acid or base catalysis is commonly used to facilitate the formation of the desired thiazole structure. Reagents such as acetic anhydride for acetylation and various coupling agents to promote amide bond formation between the indole and thiazole components are essential.
Chemical Reactivity
This compound can participate in various chemical reactions typical for esters and amides, including:
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Hydrolysis: Under acidic or basic conditions, yielding the corresponding acid and alcohol.
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Transesterification: Replacing the ethyl ester group with another alcohol.
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Nucleophilic Substitutions: Modifying the ester or amide sites, potentially enhancing biological activity or altering pharmacokinetic properties.
Biological Activities and Potential Applications
Ethyl [2-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate shows promise in medicinal chemistry due to its structural components. The indole moiety is associated with anticancer properties, while thiazole derivatives are known for their antimicrobial and anti-inflammatory activities. In vitro studies suggest potential inhibition of specific cancer cell lines, although further research is needed to fully understand its mechanisms of action and therapeutic potential.
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